4-Bromo-5-methylthiazol-2-amine chemical properties
4-Bromo-5-methylthiazol-2-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Bromo-5-methylthiazol-2-amine. This compound is a member of the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.
Core Chemical Properties
4-Bromo-5-methylthiazol-2-amine is a solid at room temperature.[1] Its chemical structure is characterized by a five-membered thiazole ring substituted with an amino group at position 2, a bromine atom at position 4, and a methyl group at position 5.
It is important to note that there are two CAS numbers frequently associated with this structure in chemical databases and supplier catalogs: 1209167-05-4 [1][2] and 3034-57-9 [3]. While both refer to the same molecular formula and weight, researchers should verify the specific isomer and CAS number with their supplier. PubChem primarily lists 1209167-05-4 for 4-bromo-5-methyl-1,3-thiazol-2-amine.
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-5-methyl-1,3-thiazol-2-amine | PubChem |
| CAS Number | 1209167-05-4 / 3034-57-9 | [1][2][3] |
| Molecular Formula | C4H5BrN2S | [1][3] |
| Molecular Weight | 193.06 g/mol | [1][3] |
| Melting Point | 105-108.5 °C (with decomposition) | [3][4] |
| Boiling Point (Predicted) | 298.3 ± 20.0 °C | [3] |
| Density (Predicted) | 1.806 ± 0.06 g/cm³ | [3] |
| Solubility | Sparingly soluble in DMSO | [4] |
| Appearance | Solid | [1] |
Experimental Protocols: Synthesis
The most common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[5][6] This is typically followed by a regioselective bromination to yield the final product.
Protocol: Two-Step Synthesis of 4-Bromo-5-methylthiazol-2-amine
Step 1: Hantzsch Synthesis of 2-Amino-5-methylthiazole
This initial step involves the condensation reaction between an α-haloketone and thiourea. For the synthesis of the 5-methyl substituted core, the starting material would be a halogenated derivative of 2-butanone.
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Materials:
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3-Bromo-2-butanone (or 3-chloro-2-butanone)
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Thiourea
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Ethanol
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-
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
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Slowly add 3-bromo-2-butanone (1.0 equivalent) to the suspension at room temperature.
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Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature. A precipitate of 2-amino-5-methylthiazole hydrobromide will form.
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Collect the solid by vacuum filtration and wash with cold ethanol.
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To obtain the free base, dissolve the solid in water and neutralize with a suitable base (e.g., 2M NaOH) until the pH is basic.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylthiazole.
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Step 2: Bromination of 2-Amino-5-methylthiazole
This step introduces the bromine atom at the 4-position of the thiazole ring.
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Materials:
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2-Amino-5-methylthiazole (from Step 1)
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N-Bromosuccinimide (NBS) or Bromine
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Acetonitrile or Dimethylformamide (DMF)
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-
Procedure:
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In a clean, dry round-bottom flask, dissolve 2-amino-5-methylthiazole (1.0 equivalent) in acetonitrile or DMF.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent over 1-2 hours, ensuring the temperature remains below 10°C. Alternatively, elemental bromine (1.0 equivalent) can be used, but NBS is often preferred for its milder and more selective nature.[7][8]
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After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding water.
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If bromine was used, wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
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Extract the product into an organic solvent like ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 4-Bromo-5-methylthiazol-2-amine.
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Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of 4-Bromo-5-methylthiazol-2-amine are limited, the 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous pharmacologically active compounds.[4][6]
Anticancer and Antimicrobial Potential:
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Anticancer Activity: Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases , which are critical regulators of cellular signaling pathways often dysregulated in cancer.[9] The introduction of lipophilic groups, such as the bromo and methyl substituents, may enhance cell membrane permeability and improve interactions with hydrophobic pockets within target proteins.[6]
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Antimicrobial Activity: The thiazole nucleus is a fundamental component in the development of antimicrobial agents. The incorporation of a halogen like bromine into the thiazole ring is a known strategy for enhancing antimicrobial potency.[6] Molecular docking studies on similar compounds suggest that potential targets could include enzymes involved in bacterial cell wall synthesis, such as MurB , or fungal enzymes like lanosterol 14α-demethylase (CYP51) .[6]
The 2-amino group and the bromine atom on the thiazole ring provide versatile handles for further chemical modifications, allowing for the creation of libraries of compounds for screening against various biological targets.
Visualizations
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of a 2-aminothiazole, which is the foundational step in producing 4-Bromo-5-methylthiazol-2-amine.
Caption: General workflow of the Hantzsch synthesis for 2-amino-5-methylthiazole.
Bromination Workflow
This diagram outlines the subsequent bromination step to yield the final target compound.
Caption: Workflow for the bromination of 2-amino-5-methylthiazole.
References
- 1. 4-Bromo-5-methylthiazol-2-amine | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-5-methylthiazol-2-amine [sobekbio.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
